(3,5-dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide
CAS No.:
Cat. No.: VC13293884
Molecular Formula: C6H13Br2N3
Molecular Weight: 287.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H13Br2N3 |
|---|---|
| Molecular Weight | 287.00 g/mol |
| IUPAC Name | (3,5-dimethyl-1H-pyrazol-4-yl)methanamine;dihydrobromide |
| Standard InChI | InChI=1S/C6H11N3.2BrH/c1-4-6(3-7)5(2)9-8-4;;/h3,7H2,1-2H3,(H,8,9);2*1H |
| Standard InChI Key | IWOSWIYVRCKHAG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NN1)C)CN.Br.Br |
Introduction
Overview
(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide is a pyrazole-derived organic compound with significant potential in coordination chemistry and pharmaceutical research. This report synthesizes data from peer-reviewed studies, patents, and chemical databases to provide a detailed examination of its synthesis, structural properties, applications, and safety.
Chemical Identity and Structural Features
Molecular Formula:
Molecular Weight: 287.00 g/mol
IUPAC Name: (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide
SMILES:
The compound consists of a pyrazole ring substituted with methyl groups at positions 3 and 5, a methanamine group at position 4, and two hydrobromide counterions. The dihydrobromide salt enhances solubility in polar solvents, making it suitable for synthetic and biological applications .
Synthesis and Reaction Pathways
Synthesis Method
The compound is synthesized via a two-step process:
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Formation of the Free Base: Condensation of acetylacetone with hydrazine hydrate yields 3,5-dimethyl-1H-pyrazole. Subsequent functionalization introduces the methanamine group at position 4 .
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Salt Formation: The free base is treated with hydrobromic acid (HBr) under controlled conditions to form the dihydrobromide salt.
Reaction Scheme:
Optimization
Key parameters for high yield (>80%):
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Solvent: Methanol or ethanol.
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Temperature: Reflux (60–80°C).
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Stoichiometry: 2:1 molar ratio of HBr to free base.
Analytical Characterization
Spectroscopic Data
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IR (KBr, cm):
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3312 (–NH stretch), 1678 (C=N), 1490 (C–C aromatic).
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H NMR (DMSO-, 400 MHz):
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δ 2.09 (s, 3H, –CH), 2.20 (s, 3H, –CH), 4.74 (s, 2H, –CH).
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Mass Spectrometry:
X-ray Crystallography
Crystal structure analysis reveals a racemic mixture with a centrosymmetric space group (). The pyrazole and dihydrothiadiazine rings form a planar arrangement, with bromide ions stabilizing the lattice via hydrogen bonds .
Applications in Research
Coordination Chemistry
The compound serves as a precursor for ligands in metal complexes. For example:
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Trispyrazolylborate: Used in catalysis and material science .
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Pyrazolyldiphosphine: Enhances luminescence in europium(III) complexes .
Industrial Use
Comparative Analysis with Analogues
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